molecular formula C22H17N3O3 B5969339 methyl 4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzoate

methyl 4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzoate

Cat. No.: B5969339
M. Wt: 371.4 g/mol
InChI Key: YOIKQUDYLJKFRV-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its role or use in various applications .


Synthesis Analysis

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Molecular Structure Analysis

This involves determining the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .

Mechanism of Action

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Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) often provide this information .

Future Directions

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Properties

IUPAC Name

methyl 4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-28-22(27)15-6-10-16(11-7-15)23-21-19-5-3-2-4-18(19)20(24-25-21)14-8-12-17(26)13-9-14/h2-13,26H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIKQUDYLJKFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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